6-(Chloromethylidene)cyclodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethylidene)cyclodecan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a chloromethylidene group attached to the sixth carbon of a cyclodecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethylidene)cyclodecan-1-one typically involves the chlorination of cyclodecanone. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethylidene)cyclodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecanone or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclodecanones, carboxylic acids, and reduced cyclodecanones, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(Chloromethylidene)cyclodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethylidene)cyclodecan-1-one involves its interaction with various molecular targets. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclodecanone: A simpler analog without the chloromethylidene group.
6-(Bromomethylidene)cyclodecan-1-one: Similar structure but with a bromine atom instead of chlorine.
6-(Hydroxymethylidene)cyclodecan-1-one: Contains a hydroxyl group instead of chlorine.
Uniqueness
6-(Chloromethylidene)cyclodecan-1-one is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying chemical and biological interactions.
Properties
CAS No. |
55794-25-7 |
---|---|
Molecular Formula |
C11H17ClO |
Molecular Weight |
200.70 g/mol |
IUPAC Name |
6-(chloromethylidene)cyclodecan-1-one |
InChI |
InChI=1S/C11H17ClO/c12-9-10-5-1-3-7-11(13)8-4-2-6-10/h9H,1-8H2 |
InChI Key |
RTSVQTCLVFDVII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCCC(=CCl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.